molecular formula C16H23ClN2O B7921143 1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

Cat. No.: B7921143
M. Wt: 294.82 g/mol
InChI Key: ZHGOSUYUJDKQEW-HNNXBMFYSA-N
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Description

1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a chiral pyrrolidine derivative characterized by:

  • An (S)-configured pyrrolidine ring, contributing to stereoselective interactions.
  • A benzyl-ethyl-amino-methyl substituent at the 2-position of the pyrrolidine, influencing lipophilicity and steric bulk.
  • A 2-chloro-ethanone group, which may serve as a reactive site for further derivatization or covalent binding.

This compound has been cataloged as a discontinued product (Ref: 10-F084208) by CymitQuimica, limiting its commercial availability for research .

Properties

IUPAC Name

1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-19(15)16(20)11-17/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGOSUYUJDKQEW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone Pyrrolidine (5-membered) Benzyl-ethyl-amino-methyl, 2-chloro-ethanone Discontinued; chiral center at pyrrolidine 2-position .
1-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone Pyrrolidine Benzyl-isopropyl-amino-methyl Increased steric bulk from isopropyl group; discontinued .
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone Piperidine (6-membered) Benzyl-ethyl-amino at piperidine 3-position Larger ring size alters conformational flexibility; available from select suppliers .
1-[(3S)-3-[Benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone Piperidine Benzyl-cyclopropyl-amino Cyclopropyl group enhances metabolic stability; synthesized for receptor studies .

Physicochemical and Functional Insights

Pyrrolidine vs. Piperidine Core
  • The pyrrolidine ring (5-membered) in the target compound confers rigidity compared to the more flexible piperidine (6-membered) in analogs . This rigidity may enhance binding specificity to certain targets, such as G-protein-coupled receptors.
  • Piperidine-based analogs (e.g., 1-[(3S)-3-[Benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone) exhibit improved metabolic stability due to reduced ring strain and enhanced lipophilicity .
Substituent Effects
  • Benzyl-ethyl vs.
  • Cyclopropyl Modification : The cyclopropyl group in the piperidine analog introduces angle strain, which may enhance binding affinity to planar receptor pockets .
Chloroethanone Group
  • The 2-chloro-ethanone moiety is conserved across all analogs, suggesting its critical role in covalent interactions or as a leaving group for further functionalization.

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